molecular formula C15H18N2O5 B5718624 methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate CAS No. 349621-32-5

methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B5718624
CAS No.: 349621-32-5
M. Wt: 306.31 g/mol
InChI Key: XLBRNCDMOOIALA-UHFFFAOYSA-N
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Description

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-nitrobenzoyl chloride with piperidine-4-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-nitrophenyl)carbonyl]piperidine-4-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate is unique due to the presence of both the nitrophenyl and piperidine groups, which confer specific chemical and biological properties. The methyl group on the phenyl ring also adds to its distinctiveness, potentially affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 1-(3-methyl-4-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10-9-12(3-4-13(10)17(20)21)14(18)16-7-5-11(6-8-16)15(19)22-2/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBRNCDMOOIALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194324
Record name Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349621-32-5
Record name Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349621-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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